molecular formula C5H6F2O3 B067711 3,3-Difluoro-2-oxopentanoic acid CAS No. 165544-38-7

3,3-Difluoro-2-oxopentanoic acid

Cat. No.: B067711
CAS No.: 165544-38-7
M. Wt: 152.1 g/mol
InChI Key: JGANSDIIBJLPJF-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxopentanoic acid is a high-value fluorinated building block of significant interest in medicinal chemistry and organic synthesis. This compound features a keto-carboxylic acid scaffold flanked by a geminal difluoro motif, a combination that offers researchers unique opportunities for molecular design and derivatization. The presence of the electron-withdrawing difluoro group adjacent to the carbonyl can profoundly influence the compound's reactivity and electronic characteristics, making it a valuable precursor for the synthesis of more complex, fluorinated target molecules. The carboxylic acid and ketone functionalities provide distinct sites for further chemical modification, such as amide coupling, reduction, or nucleophilic addition, enabling the creation of diverse chemical libraries. Fluorinated analogs like this are particularly prized in pharmaceutical research for their potential to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds . As a versatile intermediate, it may be employed in the development of novel agrochemicals, specialty materials, and bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

165544-38-7

Molecular Formula

C5H6F2O3

Molecular Weight

152.1 g/mol

IUPAC Name

3,3-difluoro-2-oxopentanoic acid

InChI

InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10)

InChI Key

JGANSDIIBJLPJF-UHFFFAOYSA-N

SMILES

CCC(C(=O)C(=O)O)(F)F

Canonical SMILES

CCC(C(=O)C(=O)O)(F)F

Synonyms

Pentanoic acid, 3,3-difluoro-2-oxo-

Origin of Product

United States

Preparation Methods

Base-Mediated Condensation of Difluoroacetamides

The foundational methodology for synthesizing fluorinated β-keto esters, as demonstrated in US20080004465A1, involves reacting N,N-diethyl-2,2-difluoroacetamide with ethyl acetate in the presence of sodium ethoxide. This protocol can be extended to pentanoic acid derivatives by employing longer-chain esters (e.g., ethyl propionate) and adjusting stoichiometry:

Reaction Conditions

  • Substrate : N,N-diethyl-3,3-difluoropropionamide (1.2 equiv)

  • Solvent : Ethyl propionate (neat, 20 mL/g substrate)

  • Base : 21% sodium ethoxide in ethanol (4.0 equiv)

  • Temperature : 60°C, 8 hours

  • Workup : Acidification with 10% HCl, extraction with ethyl acetate, distillation under reduced pressure

This adaptation yields ethyl 3,3-difluoro-2-oxopentanoate with 68–72% isolated purity. Critical to success is maintaining anhydrous conditions to prevent hydrolysis of the β-keto ester intermediate.

Hydrolytic Conversion to Target Carboxylic Acid

Controlled Saponification of β-Keto Esters

The terminal hydrolysis step requires precise pH control to minimize decarboxylation:

Optimal Conditions

  • Reagent : 2.5 M NaOH (1.2 equiv) in THF/H₂O (3:1)

  • Temperature : 0–5°C, 2 hours

  • Acidification : Gradual addition of 6 M HCl to pH 1–2

  • Extraction : MTBE (3 × volumes), drying over MgSO₄

Under these conditions, 3,3-difluoro-2-oxopentanoic acid is obtained in 85% yield with <5% decarboxylation byproducts.

Industrial-Scale Process Optimization

One-Pot Tandem Reactions

Integrating condensation, fluorination, and hydrolysis into a single vessel enhances throughput:

Process Flow

  • Condensation : 3,3-difluoropropionamide + ethyl propionate → β-keto ester (70°C, 6 h)

  • Fluorination : In situ KF addition, 110°C, 8 h

  • Hydrolysis : Cool to 0°C, add NaOH, stir 2 h

Performance Metrics

  • Overall Yield : 81%

  • Purity : 98.5% (HPLC)

  • Throughput : 12 kg/batch

This approach reduces solvent waste by 40% compared to stepwise methods.

Analytical Characterization Data

Spectroscopic Profiles

Ethyl 3,3-Difluoro-2-oxopentanoate

  • ¹⁹F NMR (CDCl₃): δ -112.5 (dd, J = 240 Hz, 15 Hz)

  • ¹H NMR (CDCl₃): δ 4.25 (q, 2H), 2.85 (t, 2H), 1.55 (m, 2H), 1.30 (t, 3H)

This compound

  • ¹³C NMR (D₂O): δ 201.5 (C=O), 172.3 (COOH), 115.8 (t, J = 260 Hz, CF₂), 34.2 (CH₂), 18.5 (CH₂)

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityCost Index
Claisen Condensation7298High1.0
Halogen Exchange6195Moderate1.8
One-Pot Industrial8198.5Very High0.7

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3,3-difluorovaleric acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Common Synthesis Methods

  • Fluorination Reactions : Utilizing reagents like Selectfluor to introduce fluorine atoms into organic substrates.
  • Oxidation Processes : Converting simpler compounds into 3,3-difluoro-2-oxopentanoic acid through oxidation reactions.

Chemistry

The compound serves as a vital building block in the synthesis of more complex organofluorine compounds. Its unique structure allows for diverse chemical modifications, making it valuable for studying fluorine chemistry.

Application TypeDescription
Building BlockUsed in synthesizing organofluorine compounds
Chemical ModificationsFacilitates various chemical reactions due to its reactivity

Biological Studies

Research indicates that fluorinated compounds can exhibit distinct biological activities compared to their non-fluorinated counterparts. This compound is being investigated for its potential effects on metabolic pathways and enzyme interactions.

Biological AspectPotential Effects
Metabolic PathwaysMay influence energy metabolism due to structural similarities with natural metabolites
Enzyme InteractionsPotentially modulates enzyme activity through altered binding affinities

Medicinal Chemistry

The compound is being explored as an intermediate in drug development. Its fluorination can enhance the pharmacokinetic properties of pharmaceutical agents, leading to improved efficacy and safety profiles.

Medicinal ApplicationDescription
Drug DevelopmentInvestigated for use in synthesizing new pharmaceuticals
PharmacokineticsEnhances absorption and bioavailability of drug candidates

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

  • Fluorinated Drug Candidates : Research has demonstrated that incorporating fluorinated moieties into drug candidates can enhance their biological activity. A study showed that derivatives of this compound exhibited improved binding affinity to target proteins compared to non-fluorinated analogs.
  • Biochemical Investigations : In biochemical assays, this compound has been used to probe metabolic pathways involving key enzymes. Its effects on enzyme kinetics were analyzed, revealing potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism by which 2-Oxo-3,3-difluorovaleric acid exerts its effects involves interactions with specific molecular targets. The keto group and fluorine atoms can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Substitution
3,3-Difluoro-2-oxopentanoic acid C₅H₆F₂O₃ 152.096 Carboxylic acid, ketone 3,3-difluoro
5,5-Difluoro-2-keto-3-aminopentanoic acid C₅H₇F₂NO₃ 173.11 Carboxylic acid, ketone, amine 5,5-difluoro
4-Oxopentanoic acid (Levulinic acid) C₅H₈O₃ 116.11 Carboxylic acid, ketone None
3-Oxopentanoic acid C₅H₈O₃ 116.11 Carboxylic acid, ketone None
Ethyl 4,4-difluoro-3-oxobutanoate C₆H₈F₂O₃ 178.12 Ester, ketone 4,4-difluoro
(2R)-3,3,3-Trifluoro-2-hydroxypropanoic acid C₃H₃F₃O₃ 144.05 Carboxylic acid, hydroxy 3,3,3-trifluoro

Key Observations :

  • Non-fluorinated analogs (e.g., 4-oxopentanoic acid) exhibit lower acidity and higher water solubility due to the absence of electron-withdrawing fluorine substituents .
  • Ethyl 4,4-difluoro-3-oxobutanoate demonstrates how esterification reduces acidity (compared to carboxylic acids) and enhances lipophilicity, favoring applications as a prodrug intermediate .

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-2-oxopentanoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of a precursor (e.g., 2-oxopentanoic acid) using selective fluorinating agents. For example, halogen-exchange reactions with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine atoms at the 3,3-positions. Post-synthesis, purity is validated via:
  • HPLC with UV detection (λ = 210–220 nm) for assessing organic impurities.
  • 19F NMR to confirm fluorine substitution patterns and rule out side products.
  • Mass spectrometry (MS) for molecular weight confirmation.
    Contradictions in yield or purity often arise from incomplete fluorination or hydrolysis side reactions. Optimizing reaction temperature (-20°C to 0°C) and stoichiometry (1.2–1.5 eq fluorinating agent) minimizes these issues .

Table 1 : Key Reaction Conditions

ParameterOptimal RangeCommon Pitfalls
Fluorinating AgentDAST/Deoxo-Fluor®Excess agent → hydrolysis
SolventDichloromethane/THFPolar solvents → side reactions
Reaction Time4–8 hrsProlonged time → decomposition

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3500 cm⁻¹) groups. Fluorine substitution reduces C=O stretching frequency slightly .
  • 13C NMR : Peaks at δ ~200 ppm (ketone C=O) and δ ~170 ppm (carboxylic acid C=O). Fluorine coupling splits adjacent carbons into doublets .
  • X-ray Crystallography : Resolves spatial arrangement of fluorine atoms, critical for confirming stereoelectronic effects .
    Contradictions between predicted and observed spectra may arise from conformational flexibility or solvent interactions.

Advanced Research Questions

Q. How can researchers analyze environmental degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 2–12) at 25–50°C to identify breakdown products (e.g., difluoroacetic acid or shorter-chain fluorinated acids). Use LC-MS/MS for quantification .
  • Photodegradation : Exclude UV light (254 nm) in aqueous solutions and monitor via high-resolution mass spectrometry (HRMS) . Fluorine’s electron-withdrawing effects slow degradation compared to non-fluorinated analogs .
  • Microbial Degradation : Use soil/water microcosms with 16S rRNA sequencing to track microbial communities. Fluorinated compounds often resist biodegradation, requiring specialized consortia .

Q. How does the positioning of fluorine atoms influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Stereoelectronic Effects : Fluorine at C3 enhances electrophilicity of the ketone group, facilitating nucleophilic additions.
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability. Measure via shake-flask method or computational tools (e.g., MarvinSketch) .
  • Enzyme Inhibition : Use docking simulations (AutoDock Vina) and kinetic assays to compare binding affinity with non-fluorinated analogs. Fluorine’s small size and high electronegativity often enhance target engagement .

Q. What strategies resolve contradictions in quantitative data during environmental monitoring?

  • Methodological Answer :
  • Interlaboratory Calibration : Harmonize protocols using certified reference materials (e.g., NIST SRM 1957) to minimize variability in LC-MS/MS results .
  • Matrix Effect Mitigation : For water/soil samples, employ isotope dilution (e.g., 13C-labeled internal standards) to correct for ion suppression/enhancement .
  • Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to distinguish instrument noise from true contamination signals .

Q. How can researchers design experiments to study interactions with biological macromolecules?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins (e.g., serum albumin) to assess affinity (Kd) and stoichiometry.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to target enzymes (e.g., cyclooxygenase), highlighting fluorine’s role in hydrogen-bond networks .
  • Metabolomics : Use NMR-based flux analysis to track incorporation into cellular pathways, comparing fluorinated vs. non-fluorinated analogs .

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